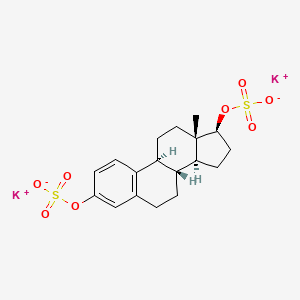

1,3,5(10)-Estratriene 3,17beta-disulfate

Description

Contextualizing 1,3,5(10)-Estratriene (B72249) 3,17beta-disulfate within Steroid Conjugate Research

1,3,5(10)-Estratriene 3,17beta-disulfate, also known as estradiol (B170435) 3,17β-disulfate, is an endogenous estrogen conjugate and a metabolite of the potent estrogen, estradiol. It is characterized by the presence of two sulfate (B86663) groups attached to the estradiol molecule at the 3 and 17beta positions. While monosulfated estrogens like estrone (B1671321) sulfate (E1S) and estradiol-3-sulfate (B1217152) (E2S) are well-recognized as important circulating reservoirs for active estrogens, the biological significance of disulfated forms such as this compound is an area of ongoing investigation. bioscientifica.com

The presence of a second sulfate group is thought to represent a further step in the inactivation and regulation of estrogen activity. bioscientifica.com Research suggests that this double sulfation may alter the molecule's interaction with cellular transport proteins. For instance, while estradiol-3-sulfate and estradiol-17-sulfate are substrates for the sodium-dependent organic anion transporter SOAT (SLC10A6), this compound is not. bioscientifica.com This suggests that once formed within a cell, this disulfated steroid may be confined to that cellular compartment, highlighting a potential mechanism for fine-tuning local estrogen signaling. bioscientifica.com

Recent studies have also begun to uncover potential biological activities for this disulfated compound that are independent of its role as an estrogen precursor. For example, estradiol disulfate has been identified as a potent inhibitor of kynurenine (B1673888) aminotransferase (KAT) isozymes, enzymes involved in the kynurenine pathway of tryptophan metabolism. nih.gov This finding suggests that this compound may have physiological roles that are yet to be fully elucidated.

Historical Perspectives on the Academic Investigation of Steroid Sulfates

The academic investigation of steroid sulfates dates back to the 1930s and 1940s, with the initial isolation and synthesis of steroidal hormones from sources like the adrenal cortex. nih.gov During this early period, sulfated steroids were primarily viewed as end-products of metabolism, with their increased water solubility seen as a means to facilitate their excretion from the body. nih.gov

A significant shift in this perspective began to emerge with further research into the metabolism and physiological effects of these compounds. The discovery and characterization of steroid sulfatase, an enzyme capable of hydrolyzing steroid sulfates back to their active, unconjugated forms, was a pivotal moment. This finding suggested that the sulfation process was not a one-way street to inactivation but rather a reversible regulatory mechanism.

The development of more sophisticated analytical techniques, such as chromatography and mass spectrometry, has been instrumental in advancing the field. These methods have allowed for the sensitive and specific detection and quantification of various steroid sulfates in biological samples, providing deeper insights into their complex metabolic pathways and physiological concentrations. The synthesis of radiolabeled steroid conjugates, including [3-¹⁴C]-17β-estradiol-3,17-disulfate, has been particularly valuable for tracing the fate of these compounds in environmental and biological systems. nih.gov

Hierarchical Classification of Estratriene Derivatives and Sulfate Conjugates

Estratriene derivatives are a class of steroids based on the estrane (B1239764) skeleton, characterized by a C18 framework and an aromatic A ring. The parent compound, 1,3,5(10)-estratriene, gives rise to a variety of estrogenic compounds through the addition of hydroxyl and other functional groups. The most biologically potent of these is estradiol (1,3,5(10)-estratriene-3,17β-diol).

These parent estrogens can undergo conjugation with sulfate groups at one or more of their hydroxyl positions, leading to a hierarchy of sulfated derivatives. This classification can be organized based on the parent estrogen and the extent of sulfation:

Parent Estrogens (Unconjugated):

Estrone (E1)

Estradiol (E2)

Estriol (E3)

Monosulfated Estrogens:

Estrone-3-sulfate (E1S)

Estradiol-3-sulfate (E2S)

Estradiol-17-sulfate (E2-17S)

Estriol-3-sulfate (E3S)

Disulfated Estrogens:

This compound (Estradiol-3,17-disulfate)

Other Conjugates:

Glucuronide conjugates (e.g., Estradiol-3-glucuronide)

Mixed conjugates (e.g., Estradiol-3-sulfate-17-glucuronide)

The degree of sulfation significantly impacts the biological properties of the estrogen molecule. While the parent estrogens are potent activators of estrogen receptors, the monosulfated forms are generally considered inactive but can be readily converted back to their active forms. The disulfated form, this compound, is thought to be even more deeply inactivated, with a significantly reduced affinity for estrogen receptors and altered transport characteristics. bioscientifica.com

Detailed Research Findings on this compound

Synthesis and Characterization

The synthesis and characterization of this compound have been described in the scientific literature, often in the context of creating standards for analytical studies or for investigating its biological properties. A notable example is the synthesis of ¹⁴C-labelled this compound (as the diammonium salt) with a radiochemical purity of over 98%. nih.gov This was achieved through the sulfation of ¹⁴C-labelled 17β-estradiol in dry pyridine (B92270) with a sulfur trioxide-triethylamine complex. nih.gov The reaction was followed by hydrolysis with a potassium hydroxide-methanol solution and purification using preparative thin-layer chromatography. nih.gov

The characterization of the synthesized compound was confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, with comparisons to the corresponding non-labelled compound. nih.gov Such radiolabeled conjugates are invaluable tools for studying the environmental fate and metabolic pathways of estrogen sulfates in complex biological matrices like soil, sediment, and animal manure. nih.gov

Physicochemical Properties

The physicochemical properties of this compound are available from chemical databases.

| Property | Value |

| Molecular Formula | C₁₈H₂₄O₈S₂ |

| Molecular Weight | 432.5 g/mol |

| IUPAC Name | [(13S,17S)-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H22K2O8S2 |

|---|---|

Molecular Weight |

508.7 g/mol |

IUPAC Name |

dipotassium;[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate |

InChI |

InChI=1S/C18H24O8S2.2K/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/t14-,15-,16+,17+,18+;;/m1../s1 |

InChI Key |

ZOLCNSXOMUFGIY-LBARCDFESA-L |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+].[K+] |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 1,3,5 10 Estratriene 3,17beta Disulfate

Enzymatic Sulfation of Estratrienes

The addition of sulfate (B86663) groups to estradiol (B170435), a process known as sulfation, is a key step in its metabolism. This reaction is catalyzed by a family of enzymes called sulfotransferases (SULTs).

Role of Sulfotransferase Enzymes (SULTs) in 3-O-Sulfation of Estradiol Precursors

Sulfotransferase enzymes are responsible for transferring a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate, in this case, an estradiol precursor. nih.gov This process, known as sulfoconjugation, increases the water solubility of estrogens, which facilitates their excretion and prevents their binding to estrogen receptors. nih.gov The sulfation of estradiol and its precursors primarily occurs at the 3-hydroxyl group of the steroid's A ring. researchgate.net

Several SULT isoforms are involved in estrogen metabolism, with SULT1E1, also known as estrogen sulfotransferase (EST), exhibiting the highest affinity for estrogens, particularly at the 3-hydroxyl position. nih.gov Other isoforms like SULT1A1 and SULT2A1 can also sulfate estrogens, but with lower efficiency. nih.gov In rat liver, a specific estradiol-17β sulfotransferase has been identified that primarily converts estradiol to its 3-sulfate form, estra-1,3,5-triene-17β-ol-3-sulfate. cdnsciencepub.comcdnsciencepub.com

Mechanism of 17beta-Sulfation in Estratriene Disulfate Formation

While sulfation at the 3-position is the more predominant initial step, subsequent sulfation can occur at the 17beta-hydroxyl group, leading to the formation of 1,3,5(10)-Estratriene (B72249) 3,17beta-disulfate. It is likely that the same sulfotransferases are responsible for this double sulfation due to the pseudo-symmetry of the steroid molecule and the flexibility in the substrate-binding sites of these enzymes. bioscientifica.com The formation of such disulfated steroids has been recognized since the 1960s as a component of human urine. bioscientifica.com Research suggests that this double sulfation may result in a terminal product that is resistant to reactivation by steroid sulfatase. bioscientifica.com

Substrate Specificity and Isoform Distribution of Relevant SULTs

The various SULT isoforms display distinct substrate specificities and tissue distribution. SULT1E1 shows a particularly high affinity for estradiol. nih.gov In human liver, the thermostable (TS) form of phenol (B47542) sulfotransferase (PST), which is likely SULT1A1, is predominantly responsible for the sulfation of 17 beta-estradiol. nih.gov Conversely, dehydroepiandrosterone (B1670201) sulfotransferase (DHEA ST), or SULT2A1, is the major enzyme for estrone (B1671321) sulfation. nih.gov

The distribution of these enzymes varies across different tissues. In the human liver, SULT1A1 and SULT2A1 are the most abundant isoforms. nih.gov The gastrointestinal tract shows high expression of SULT1B1, SULT1A3, and SULT1A1. nih.gov SULT1E1 is the main isoform found in the lung. nih.gov

Table 1: Kinetic Properties and Substrate Specificity of a Specific Estradiol-17β Sulfotransferase in Rat Liver

| Parameter | Value | Substrate Specificity |

|---|---|---|

| Apparent Km for Estradiol-17β | 71–85 μM cdnsciencepub.comcdnsciencepub.com | High for Estradiol-17β cdnsciencepub.comcdnsciencepub.com |

| Apparent Km for PAPS | 80–93 μM cdnsciencepub.comcdnsciencepub.com | Low for Estrone, Testosterone, DHEA, Cortisol cdnsciencepub.comcdnsciencepub.com |

| pH Optimum | 7.75 ± 0.25 cdnsciencepub.comcdnsciencepub.com | |

| Product | Estra-1,3,5-triene-17β-ol-3-sulfate cdnsciencepub.comcdnsciencepub.com |

Enzymatic Deconjugation of 1,3,5(10)-Estratriene 3,17beta-disulfate

The removal of sulfate groups, or deconjugation, is catalyzed by the enzyme steroid sulfatase (STS). This process can reactivate sulfated estrogens, converting them back to their biologically active forms.

Steroid Sulfatase (STS) Activity and Specificity towards Sulfate Esters

Steroid sulfatase is a membrane-bound enzyme located in the endoplasmic reticulum that hydrolyzes sulfate ester bonds from a variety of steroid sulfates. bioscientifica.comnih.gov Its primary substrates include estrone sulfate (E1S), dehydroepiandrosterone sulfate (DHEAS), pregnenolone (B344588) sulfate, and cholesterol sulfate. bioscientifica.com By removing the sulfate group, STS plays a crucial role in regenerating biologically active steroids. bioscientifica.com STS activity is present in most hormone-dependent tumors, where it can contribute to the local production of active estrogens that stimulate tumor growth. nih.govoup.com

Hydrolysis of 3-Sulfate versus 17beta-Sulfate Moieties

The action of steroid sulfatase on this compound involves the hydrolysis of the sulfate groups at both the 3 and 17beta positions. While STS can hydrolyze various steroid sulfates, the formation of a disulfated steroid like estradiol 3,17β-disulfate may represent a terminal metabolic step. bioscientifica.com Some research indicates that such disulfated steroids are resistant to reactivation by STS, suggesting that double sulfation effectively marks the molecule for excretion and prevents its reconversion to a biologically active form. bioscientifica.com However, the precise kinetics and preferential site of hydrolysis (3-sulfate vs. 17beta-sulfate) by STS on the disulfated molecule require further detailed investigation.

Interconversion Dynamics within the Estratriene Sulfate Pool

The pool of estra-triene sulfates, including estrone sulfate (E1S) and estradiol 3-sulfate (E2S), is in a dynamic state of equilibrium, with interconversions playing a crucial role in modulating the levels of active estrogens.

Estrone sulfate (E1S) and estradiol 3-sulfate (E2S) are key intermediates in the metabolic pathways of estrogens. wikipedia.org E1S is the most abundant circulating estrogen, serving as a reservoir for the formation of the more potent estradiol (E2). wikipedia.org The conversion of E1S to estrone (E1) is catalyzed by steroid sulfatase (STS). nih.gov Subsequently, E1 can be converted to the more biologically active E2 by 17beta-hydroxysteroid dehydrogenases (17beta-HSDs). nih.gov

Directly, E2S can be hydrolyzed by STS to form estradiol. wikipedia.org Conversely, estradiol can be sulfated by estrogen sulfotransferases to form E2S, establishing an equilibrium between the two. wikipedia.org E2S can also be metabolized to E1S, which then enters the pathway to form E1 and subsequently E2. wikipedia.org Studies in fetal uterine and vaginal cells of guinea pigs have demonstrated significant hydrolysis of E1S, with a high percentage of the resulting material being estradiol, indicating an efficient conversion pathway. nih.gov

The 17beta-hydroxysteroid dehydrogenase (17beta-HSD) family of enzymes is critical in the final steps of androgen and estrogen synthesis. nih.gov These enzymes catalyze the interconversion between 17-ketosteroids and 17beta-hydroxysteroids. oup.com Specifically, they are responsible for the conversion of the less active estrone to the highly potent estradiol, and the reverse inactivation of estradiol to estrone. nih.gov

Several isoenzymes of 17beta-HSD exist, each with distinct tissue expression, substrate specificity, and catalytic activity (reductive or oxidative). nih.gov This diversity allows for precise, tissue-specific regulation of intracellular androgen and estrogen levels. nih.gov For instance, 17beta-HSD type 1 primarily catalyzes the conversion of estrone to estradiol, while 17beta-HSD type 2 is involved in the inactivation of estradiol to estrone. nih.gov The differential expression of these enzymes can lead to localized high concentrations of estradiol. nih.gov

The table below outlines the primary functions of key 17beta-HSD isoenzymes in estrogen metabolism.

| 17beta-HSD Isoenzyme | Primary Function in Estrogen Metabolism |

| Type 1 | Catalyzes the formation of estradiol from estrone. nih.gov |

| Type 2 | Degrades estradiol into estrone. nih.gov |

| Type 4 | Mainly degrades estradiol into estrone. nih.gov |

| Type 7 | Thought to activate estrogens (estrone to estradiol). wikipedia.org |

| Type 8 | Inactivates estradiol, though can also convert estrone into estradiol. wikipedia.org |

| Type 12 | Implicated in the conversion of estrone to estradiol. oup.com |

Sulfation and Desulfation Futile Cycles in Steroid Homeostasis

The continuous and opposing processes of sulfation (catalyzed by sulfotransferases) and desulfation (catalyzed by steroid sulfatase) create what can be described as a "futile cycle." This cycle, however, is crucial for maintaining steroid homeostasis. The sulfation of steroids renders them biologically inactive and water-soluble, facilitating their circulation as a reservoir. wikipedia.org Desulfation, on the other hand, reactivates these steroids in target tissues, allowing for localized biological effects. This dynamic interplay ensures a tightly regulated supply of active steroid hormones, preventing systemic overexposure while allowing for tissue-specific action. The balance between these opposing enzymatic activities is therefore a key determinant of the intracellular concentration and biological activity of estrogens.

Cellular and Subcellular Transport Mechanisms of Estratiene Sulfates

Organic Anion-Transporting Polypeptides (OATPs) and Steroid Sulfate (B86663) Uptake

The cellular uptake of sulfated steroids is largely mediated by Organic Anion-Transporting Polypeptides (OATPs), a superfamily of influx transporters encoded by the SLCO (solute carrier organic anion) gene family. These proteins are crucial for the transport of a wide array of endogenous and exogenous amphipathic organic anions, including bile acids, thyroid hormones, and various drugs, from the bloodstream into cells. nih.govnih.govnih.gov

Steroid sulfates such as estrone-3-sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS) are well-established substrates for several OATP isoforms. nih.govoup.com This carrier-mediated import is a prerequisite for their subsequent intracellular metabolism, where they can be converted back into biologically active, unconjugated steroids by the enzyme steroid sulfatase (STS). nih.govplos.orgnih.gov The expression of OATPs in target tissues is therefore a critical determinant of the local concentration of active steroid hormones. nih.gov

Isoform-Specific Transport of Estratriene Conjugates

The transport of estratriene conjugates is not uniform across all OATP family members; instead, it exhibits distinct isoform-specific patterns. Several OATP isoforms have been identified as transporters of steroid sulfates, each with varying substrate specificities and tissue distribution.

Key OATP isoforms involved in the transport of steroid monosulfates like E1S and DHEAS include OATP1A2, OATP1B1, OATP1B3, and OATP2B1. nih.gov For instance, OATP-B (OATP2B1) has been identified as a potentially key steroid sulfate carrier in human mammary gland tissue. oup.com Studies comparing different OATPs have revealed distinct preferences. For example, OATP-B has been shown to transport estrone-3-sulfate but not estradiol-17β-glucuronide, whereas OATP-C (OATP1B1) transports both. researchgate.net

Crucially, research has shown that not all sulfated steroids are substrates for these transporters. A study investigating the substrate specificity of the Sodium-dependent Organic Anion Transporter (SOAT), another important carrier for steroid sulfates, found that while it transported a variety of steroid monosulfates, 17β-estradiol-3,17-disulfate was not transported . nih.gov This finding suggests that the presence of two sulfate groups may significantly alter the molecule's affinity for certain transporters, highlighting the specificity of these transport systems.

Below is a table summarizing the transport of various steroid sulfates by different OATP isoforms.

| Transporter | Compound | Transport Observed |

| OATP-B (OATP2B1) | Estrone-3-Sulfate | Yes |

| OATP-B (OATP2B1) | Estradiol-17β-glucuronide | No |

| OATP-C (OATP1B1) | Estrone-3-Sulfate | Yes |

| OATP-C (OATP1B1) | Estradiol-17β-glucuronide | Yes |

| SOAT (SLC10A6) | Dehydroepiandrosterone sulfate | Yes |

| SOAT (SLC10A6) | Estrone-3-sulfate | Yes |

| SOAT (SLC10A6) | 17β-estradiol-3-sulfate | Yes |

| SOAT (SLC10A6) | 17β-estradiol-3,17-disulfate | No |

Mechanistic Studies of OATP-Mediated Transport

The transport mechanism of OATPs is generally sodium-independent and involves the electroneutral exchange of its substrates for intracellular ions, such as bicarbonate or glutathione (B108866). nih.govnih.gov The process is bidirectional, although these transporters typically function as uptake carriers due to physiological concentration gradients. nih.gov

Kinetic studies have been performed to characterize the affinity of OATPs for their steroid sulfate substrates. For example, OATP2B1-mediated uptake of E1S can be stimulated by certain prostaglandins, which increase the maximum transport velocity (Vmax) without altering the substrate affinity (Km). core.ac.uk The transport activity of OATPs can also be influenced by the pH of the extracellular environment. nih.gov While the transport of some substrates by OATP1B1 and OATP1B3 is stimulated by a lower extracellular pH, the transport of estrone-3-sulfate by these isoforms has been shown to be independent of both pH and membrane potential. nih.gov

ATP-Binding Cassette (ABC) Transporters and Efflux of Steroid Sulfates

While OATPs mediate the influx of steroid sulfates into cells, their efflux is handled by members of the ATP-Binding Cassette (ABC) transporter superfamily. nih.gov These are primary active transporters that utilize the energy from ATP hydrolysis to move a vast range of substrates out of the cell or into intracellular organelles, often against a concentration gradient. semanticscholar.orgnih.gov

Several ABC transporters are known to export steroid metabolites, playing a crucial role in cellular detoxification and maintaining steroid homeostasis. nih.gov Specifically, Breast Cancer Resistance Protein (BCRP, or ABCG2) has been demonstrated to be a key exporter of sulfated estrogens. nih.govdrugbank.comelsevierpure.com Studies have shown that BCRP actively transports estrone (B1671321) sulfate and 17β-estradiol sulfate out of cells in an ATP-dependent manner. nih.govdrugbank.com In contrast, the unconjugated, free forms of these estrogens are not substrates for BCRP. nih.govdrugbank.com This specificity ensures that the biologically inactive, water-soluble conjugates are efficiently cleared from the cell, while the active hormones are retained.

Another ABC transporter, Multidrug Resistance Protein 1 (MRP1, or ABCC1), has also been implicated in the efflux of estrogen sulfates. Interestingly, the transport of estrone sulfate and estradiol (B170435) sulfate by MRP1 is markedly stimulated by the presence of glutathione (GSH). semanticscholar.org This suggests a potential cotransport mechanism or an allosteric regulation of the transporter by GSH.

Receptor-Mediated Endocytosis of Steroid-Carrier Protein Complexes

Beyond the direct transport of free steroid sulfates across the plasma membrane, an alternative pathway involving receptor-mediated endocytosis has been proposed for steroids bound to carrier proteins in the circulation. plos.org This process, also known as clathrin-mediated endocytosis, allows cells to internalize large macromolecules, including hormones and proteins. researchgate.net

The process begins with the binding of a ligand-receptor complex to specialized regions of the plasma membrane called clathrin-coated pits. researchgate.net These pits invaginate and pinch off to form clathrin-coated vesicles, which then transport their cargo into the cell. researchgate.net Once inside, the vesicle typically fuses with an endosome, where the cargo is sorted for delivery to various intracellular destinations, such as lysosomes for degradation or other trafficking pathways. researchgate.net While this mechanism is well-established for molecules like LDL, its role in the uptake of steroid-carrier protein complexes is an emerging area of research that challenges the classical model of steroid hormone entry solely via diffusion or direct transporter interaction. plos.org

Passive Diffusion versus Carrier-Mediated Transport Models for Conjugated Steroids

Historically, it was believed that lipophilic steroid hormones entered cells primarily through passive diffusion across the lipid bilayer. However, for conjugated steroids like estratriene sulfates, this model is not applicable. Their sulfated groups confer a strong negative charge and increased water solubility, which severely restricts their ability to passively cross the hydrophobic cell membrane. nih.govfrontiersin.org

Consequently, the transport of these charged molecules is overwhelmingly dependent on carrier-mediated processes. nih.govoup.com The identification and characterization of specific transporter families like OATPs and OATs provide definitive evidence for the necessity of protein-facilitated transport for steroid sulfates to gain access to the intracellular environment. nih.govoup.com The debate between passive and carrier-mediated transport, while relevant for unconjugated steroids, is largely settled for their sulfated counterparts, with the carrier-mediated model being the accepted mechanism.

Intracellular Trafficking of Estratriene Sulfates

Once inside the cell, the journey of estratriene sulfates is not over. They must be trafficked to specific subcellular locations to be metabolized or to exert any potential effects. The intracellular trafficking of 1,3,5(10)-Estratriene (B72249) 3,17beta-disulfate is not well-characterized, but knowledge of related compounds provides some insight.

A primary destination for steroid sulfates is the endoplasmic reticulum (ER), where the enzyme steroid sulfatase (STS) is located. nih.gov This enzyme hydrolyzes the sulfate group, converting the inactive steroid conjugate back into a biologically active, unconjugated steroid. nih.gov For this to occur, the steroid sulfate must first cross the ER membrane. Evidence suggests that specific transport systems, distinct from those at the plasma membrane, mediate the transport of molecules like estrone-3-sulfate across the ER membrane. nih.gov

A key consequence of sulfation is the inability of the conjugated estrogen to bind to nuclear estrogen receptors (ERα and ERβ). nih.gov This prevents their translocation to the nucleus and subsequent regulation of gene expression. nih.gov Therefore, the intracellular trafficking pathway of sulfated estrogens is distinct from that of active estrogens, which translocate to the nucleus. The sulfated forms are largely confined to the cytoplasm and directed towards metabolic enzymes in compartments like the ER, or directed back out of the cell by efflux pumps. There is no evidence to suggest specific trafficking of estratriene sulfates to other organelles like the mitochondria for direct action, although mitochondria are key sites of steroid synthesis from cholesterol. wsu.edu

Molecular Interactions and Mechanistic Roles of 1,3,5 10 Estratriene 3,17beta Disulfate

Interactions with Nuclear Receptors

The primary mechanism of action for estrogens like 17β-estradiol is through binding to and activating nuclear estrogen receptors (ERs), principally ERα and ERβ. These receptors function as ligand-inducible transcription factors that regulate the expression of a vast array of genes.

The affinity with which a ligand binds to its receptor is a critical determinant of its biological potency. 17β-estradiol binds to both ERα and ERβ with high affinity. However, the conjugation of sulfate (B86663) groups to the estradiol (B170435) molecule significantly diminishes this binding capability.

1,3,5(10)-Estratriene (B72249) 3,17beta-disulfate exhibits a profoundly reduced binding affinity for the estrogen receptor. wikipedia.org Data indicates that its relative binding affinity (RBA) for ERα is exceptionally low, measured at just 0.0004% compared to 17β-estradiol (where estradiol's affinity is set to 100%). wikipedia.org This drastic reduction means that the disulfated metabolite is several orders of magnitude less potent in binding to the nuclear receptor than its parent hormone. nih.govresearchgate.net

Due to this extremely low binding affinity, 1,3,5(10)-Estratriene 3,17beta-disulfate is a very poor competitive inhibitor of estradiol at the nuclear estrogen receptors. For it to displace a significant amount of estradiol from the receptors, it would need to be present in massive molar excess. Therefore, under typical physiological conditions, sulfation is considered a primary pathway for the inactivation of estrogens, as the sulfated forms are unable to effectively bind to and activate nuclear ERs. nih.gov

| Compound | Relative Binding Affinity (%) |

|---|---|

| 17β-Estradiol | 100 |

| This compound | 0.0004 |

The ability of a ligand to act as an agonist (activator) or antagonist (inhibitor) of a nuclear receptor is determined by the specific conformational changes it induces upon binding. endocrine-abstracts.org For 17β-estradiol to act as an agonist, its binding within the ligand-binding domain (LBD) of the ER must promote a specific structural arrangement. This "active" conformation allows for the recruitment of coactivator proteins, which are essential for initiating gene transcription.

Key structural features of estradiol are crucial for this process. The phenolic A-ring and the 17β-hydroxyl group on the D-ring form critical hydrogen bonds within the LBD, anchoring the ligand in a precise orientation. uthscsa.edu This positioning causes a specific repositioning of a region of the LBD known as helix 12, creating a surface that is recognized by coactivators. endocrine-abstracts.org

The structure of this compound is prohibitive to inducing an agonist conformation. The presence of two bulky and negatively charged sulfate groups at the 3 and 17β positions introduces significant steric hindrance and electrostatic repulsion. uthscsa.edu The estrogen receptor's LBD is generally intolerant of large, polar substituents. uthscsa.edu These sulfate groups would prevent the ligand from fitting correctly into the hydrophobic binding pocket and would likely clash with key amino acid residues, thereby preventing the precise repositioning of helix 12 required for coactivator binding. Consequently, the structure of the disulfated compound is incompatible with receptor agonism.

Interactions with Membrane Receptors and Signaling Pathways (in vitro)

In addition to the classical nuclear receptors, a subpopulation of estrogen receptors (ERα and ERβ) is located at the cell membrane. nih.govfrontiersin.org These membrane estrogen receptors (mERs) can initiate rapid, non-genomic signaling cascades upon ligand binding. imrpress.com This signaling can occur within seconds to minutes and involves the activation of various protein kinases and second messenger systems, such as the MAPK and PI3K pathways, leading to rapid cellular responses. imrpress.comnih.gov

The physicochemical properties of this compound make it a potential candidate for interacting with these membrane-bound receptors. Due to its hydrophilic and charged nature, it does not readily cross the cell membrane to access the nuclear receptors. This is analogous to studies where estradiol is conjugated to large molecules like bovine serum albumin to specifically probe membrane-initiated effects. frontiersin.org

While direct in vitro studies characterizing the interaction of this compound with mERs are not extensively documented, its structure suggests it would be restricted to the extracellular space. This confinement makes interactions with cell-surface receptors more probable than with intracellular ones. Activation of mERs can lead to the modulation of ion channels, calcium mobilization, and the activation of kinase cascades that can ultimately influence cellular processes without direct gene transcription by the ligand-receptor complex. frontiersin.orgnih.gov However, further research is required to specifically determine if and how estradiol disulfate engages with these membrane-initiated signaling pathways.

Modulation of Enzyme Activities by Estratriene Sulfates

Beyond receptor interactions, sulfated estrogens can directly modulate the activity of certain enzymes, playing a role in cellular metabolism and detoxification pathways.

Glutathione (B108866) S-transferases (GSTs) are a critical family of phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide range of xenobiotics and endogenous compounds, facilitating their removal from the cell. nih.govplos.org Research has shown that this compound can act as a selective inhibitor of these enzymes.

A study published in Archives of Biochemistry and Biophysics demonstrated the selective inhibition of glutathione S-transferases by 17β-estradiol disulfate. nih.gov This inhibition suggests that high concentrations of this metabolite could potentially interfere with cellular detoxification processes that rely on GST activity. The mechanism of inhibition can be competitive or non-competitive depending on the specific GST isozyme and the substrate involved. plos.orgplos.org This interaction highlights a function for estradiol disulfate that is independent of estrogen receptors, positioning it as a modulator of cellular enzymatic pathways.

Steroidogenic enzymes are responsible for the synthesis of all steroid hormones from cholesterol. This complex pathway involves multiple enzymes from the cytochrome P450 and hydroxysteroid dehydrogenase families. Allosteric modulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity.

Currently, the scientific literature does not provide significant evidence for the direct allosteric modulation of steroidogenic enzymes by this compound. While sulfation and desulfation are critical regulatory steps in controlling the levels of active steroids, this is primarily achieved by converting the hormones into their inactive (sulfated) or active (unconjugated) forms via the action of sulfotransferases and steroid sulfatases, respectively. nih.govnih.govwustl.edu This process is a form of substrate-level regulation rather than allosteric modulation of the steroidogenic enzymes themselves. The primary role of sulfation in steroidogenesis is to create a pool of inactive hormone precursors that can be reactivated in target tissues. nih.gov Direct allosteric control of enzymes like P450c17 or aromatase by estradiol disulfate is not a well-characterized mechanism.

Advanced Analytical Methodologies for Research on 1,3,5 10 Estratriene 3,17beta Disulfate

Sample Preparation Techniques for Sulfate (B86663) Conjugates

Effective sample preparation is a critical prerequisite for reliable analysis. The primary goals are to isolate the analyte of interest from a complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. For sulfated estrogens like 1,3,5(10)-Estratriene (B72249) 3,17beta-disulfate, this often involves a combination of extraction, hydrolysis, and derivatization.

Solid-Phase Extraction (SPE) has largely superseded traditional liquid-liquid extraction (LLE) for the analysis of estrogen sulfates due to its higher recoveries, improved selectivity, reduced solvent consumption, and amenability to automation. scispace.com SPE involves partitioning the analyte between a solid sorbent and a liquid phase. scispace.com The selection of the sorbent material is crucial and depends on the physicochemical properties of the analyte and the matrix.

For the extraction of estrogen sulfates from aqueous samples like urine, reversed-phase sorbents such as C18-silica are commonly employed. nih.govnih.gov These nonpolar sorbents retain hydrophobic compounds from a polar matrix. The general SPE protocol involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest with an organic solvent. phenomenex.comlibretexts.org

In a typical application for estrogen metabolite profiling, a C18 SPE cartridge is conditioned with acetone (B3395972) and methanol (B129727), followed by equilibration with water. nih.gov The urine sample, after pH adjustment, is loaded onto the cartridge. A washing step with a low concentration of methanol in water (e.g., 5-20%) can be used to remove hydrophilic impurities, while the more hydrophobic sulfate and glucuronide conjugates are retained. nih.gov The sulfated estrogens can then be eluted with a higher concentration of methanol or another suitable organic solvent. nih.gov A study on the determination of five estrogen sulfates, including 17 beta-estradiol 3,17-disulfate, utilized a 96-well C18 extraction disk plate, enabling high-throughput sample preparation with a recovery of 91% for the target compounds. nih.gov

Table 1: Example Solid-Phase Extraction Protocol for Estrogen Sulfates

| Step | Procedure | Purpose |

|---|---|---|

| Conditioning | Pass acetone, then methanol through the C18 cartridge. nih.gov | To activate the sorbent and ensure proper interaction with the sample. phenomenex.com |

| Equilibration | Pass distilled water through the cartridge. nih.gov | To prepare the sorbent for the aqueous sample matrix. phenomenex.com |

| Sample Loading | Load the pre-treated urine sample onto the cartridge. nih.gov | To retain the estrogen sulfates on the solid phase. phenomenex.com |

| Washing | Wash with a low-percentage methanol-water solution (e.g., 5-20% v/v). nih.gov | To remove polar, interfering compounds from the matrix. phenomenex.com |

| Elution | Elute the retained estrogen sulfates with a high-percentage methanol or acetone solution. nih.gov | To recover the purified and concentrated analytes for analysis. phenomenex.com |

Direct analysis of intact sulfate conjugates by techniques like gas chromatography-mass spectrometry (GC-MS) is challenging due to their low volatility. nih.gov Therefore, a hydrolysis step to cleave the sulfate moiety and release the free steroid is often necessary. nih.govnih.gov This can be achieved through either enzymatic or chemical methods.

Enzymatic Hydrolysis: This approach utilizes sulfatase enzymes to catalyze the hydrolysis of sulfate esters under mild conditions. nih.gov A commonly used preparation is derived from Helix pomatia, which contains both sulfatase and glucuronidase activity, allowing for the simultaneous cleavage of both types of conjugates. nih.gov However, these crude preparations may also contain other enzymes that could potentially alter the analyte. nih.gov For selective hydrolysis of sulfate esters, purified arylsulfatase from sources like Pseudomonas aeruginosa is a valuable tool. nih.gov This enzyme demonstrates high efficiency for hydrolyzing a range of steroid sulfates without affecting glucuronide conjugates. nih.gov

Chemical Hydrolysis: Chemical methods, such as solvolysis or methanolysis, offer an alternative to enzymatic hydrolysis. nih.gov Solvolysis typically involves heating the sample in an acidic ethyl acetate (B1210297) solution. nih.gov Methanolysis, a variation of solvolysis, uses trimethylchlorosilane (TMCS) in methanol, which generates hydrochloric acid in situ to promote the hydrolysis of both sulfate and glucuronide conjugates. nih.gov While effective, chemical hydrolysis can be harsh and may lead to the degradation of certain analytes or the formation of interfering artifacts, particularly when applied directly to complex matrices like urine. nih.gov

Table 2: Comparison of Hydrolysis Methods for Steroid Sulfates

| Method | Reagent/Enzyme | Advantages | Disadvantages |

|---|---|---|---|

| Enzymatic | Arylsulfatase (e.g., from P. aeruginosa) nih.gov | High specificity, mild reaction conditions. nih.gov | Can be costly, enzyme activity can vary. |

| Enzymatic | Crude preparation (e.g., from H. pomatia) nih.gov | Hydrolyzes both sulfates and glucuronides. nih.gov | May contain contaminating enzyme activities. nih.gov |

| Chemical | Solvolysis (Acidic ethyl acetate) nih.gov | Effective for many sulfates. nih.gov | Harsh conditions can cause analyte degradation. nih.gov |

| Chemical | Methanolysis (TMCS in methanol) nih.gov | Cleaves both sulfates and glucuronides. nih.gov | Can generate interfering byproducts. nih.gov |

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For estrogens, derivatization is often employed to enhance volatility for GC analysis or to improve ionization efficiency and sensitivity for liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govnih.gov

For GC-MS analysis, silylation is a common derivatization technique. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the hydroxyl groups of the steroid into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers. researchgate.net Another approach involves derivatization with reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) in the presence of ethanethiol (B150549) and ammonium (B1175870) iodide, which allows for the analysis of intact steroid sulfates without prior hydrolysis. wiley.com

For LC-MS, derivatization aims to introduce a readily ionizable group to the molecule, significantly enhancing the signal in the mass spectrometer. Dansyl chloride is a widely used reagent that reacts with the phenolic hydroxyl group of estrogens to form highly fluorescent and easily ionizable derivatives. nih.govmdpi.com This can lead to a substantial improvement in sensitivity, with reported limits of detection in the low picogram-per-milliliter range. nih.govthermofisher.com Other derivatization reagents, such as 1-methylimidazole-2-sulfonyl chloride, have also been shown to significantly improve sensitivity for the analysis of estrogen metabolites. nih.gov

Table 3: Common Derivatization Reagents for Estrogen Analysis

| Analytical Technique | Derivatization Reagent | Purpose |

|---|---|---|

| GC-MS | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) researchgate.net | Increases volatility and thermal stability. |

| GC-MS/MS | N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) wiley.com | Allows analysis of intact sulfates by increasing volatility. |

| LC-MS | Dansyl Chloride nih.govmdpi.com | Improves ionization efficiency and sensitivity. |

| LC-MS | 1-methylimidazole-2-sulfonyl chloride nih.gov | Enhances sensitivity for phenolic steroids. |

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methods for separating complex mixtures. For the analysis of 1,3,5(10)-Estratriene 3,17beta-disulfate and related compounds, high-performance liquid chromatography and its ultra-high performance variant are the most powerful and widely used techniques.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for separating non-volatile or thermally labile compounds like estrogen sulfates. nih.govresearchgate.net Reversed-phase HPLC is the most common mode used for this purpose. researchgate.net

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

A typical HPLC method for the analysis of estrogen sulfates might use a C18 column and a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time to elute compounds with increasing hydrophobicity. nih.govmdpi.com Detection is often achieved using mass spectrometry (LC-MS), which provides high sensitivity and selectivity. nih.gov For instance, a sensitive method for five estrogen sulfates, including 17 beta-estradiol 3,17-disulfate, employed HPLC coupled with tandem mass spectrometry (MS/MS) for both quantification and qualitative determination. nih.gov The use of online SPE coupled with LC-MS has also been developed for the qualitative analysis of trace amounts of 17β-Estradiol and its conjugated metabolites in aqueous samples. lcms.cz

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which results in higher separation efficiency and resolution. researchgate.net These systems operate at much higher pressures, allowing for faster analyses without sacrificing performance. researchgate.net

The enhanced resolving power of UHPLC is particularly advantageous for the separation of structurally similar compounds, such as steroid isomers. thermofisher.com For example, equine conjugated estrogens contain isomers like equilin (B196234) sulfate and delta-8,9-dehydroestrone sulfate, which differ only in the position of a double bond and are not resolved on standard C18 columns. madbarn.com While specialized stationary phases like porous graphitic carbon can achieve this separation in HPLC, the higher efficiency of UHPLC can provide baseline resolution of such challenging isomers on more conventional phases or in shorter analysis times. thermofisher.commadbarn.com The combination of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the highly sensitive and selective quantification of estrogen isomers in complex biological samples. researchgate.net

Table 4: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 17 beta-estradiol 3,17-disulfate | E2-3,17S |

| Acetone | |

| Acetonitrile | |

| Androsterone | |

| Dansyl chloride | DNS-Cl |

| delta-8,9-dehydroestrone sulfate | |

| Equilin sulfate | |

| Estradiol (B170435) | E2 |

| Estriol | E3 |

| Estrone (B1671321) | E1 |

| Estrone 3-sulfate | E1-3S |

| Estriol 3-sulfate | E3-3S |

| 17 beta-estradiol 3-sulfate | E2-3S |

| 17 beta-estradiol 17-sulfate | E2-17S |

| Ethyl acetate | |

| Methanol | MeOH |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| N-methyl-N-(trimethylsilyl)-trifluoroacetamide | MSTFA |

| Trimethylchlorosilane | TMCS |

| 1-methylimidazole-2-sulfonyl chloride |

Gas Chromatography (GC) Approaches for Steroid Conjugates

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the untargeted analysis and profiling of steroids. nih.govresearchgate.net However, the analysis of steroid sulfates like this compound using GC-MS presents challenges due to their non-volatile nature. uni-muenchen.de This necessitates specific sample preparation steps, primarily deconjugation and derivatization, before the compound can be analyzed by GC. nih.govresearchgate.netnih.gov

Deconjugation involves the cleavage of the sulfate group, which can be achieved through enzymatic or chemical methods. nih.govresearchgate.netnih.gov Following deconjugation, derivatization is required to convert the free hydroxyl groups into more volatile derivatives suitable for GC analysis. nih.gov Common derivatization techniques include the formation of trimethylsilyl (TMS) ethers, methyloxime-trimethylsilyl (MO-TMS) ethers, and trifluoroacetyl (TFA) derivatives. nih.govresearchgate.netnih.gov

Recent research has explored novel protocols to simplify this process. One such development is a method for the chemical cleavage of sterol sulfates that allows for simultaneous deconjugation and derivatization, streamlining the sample preparation for GC-MS analysis. nih.govresearchgate.netnih.gov Another approach involves the direct analysis of non-hydrolyzed sulfated steroids. In this method, the sulfate group is cleaved off in the hot injection port of the GC-MS system. nih.govsci-hub.ru This technique has shown comparable sensitivities to conventional liquid chromatography-mass spectrometry (LC-MS) methods and offers enhanced structural elucidation capabilities. nih.govsci-hub.se

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

Mass spectrometry-based techniques are central to the analysis of steroid conjugates, offering high sensitivity and specificity.

Development and Validation of LC-MS/MS Methods for Intact Sulfate Conjugates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the leading method for the detection of intact steroid conjugates in biological fluids. acs.org This technique allows for the direct analysis of sulfated steroids without the need for deconjugation, which is a significant advantage over GC-MS. nih.govuni-muenchen.de The development and validation of robust LC-MS/MS methods are crucial for the accurate quantification of compounds like this compound.

These methods typically involve a simple sample preparation procedure, such as protein precipitation, followed by chromatographic separation and detection using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govuliege.be Validation of these methods is performed according to international guidelines to ensure linearity, precision, and accuracy. researchgate.net For instance, a validated LC-MS method for quantifying estrone-3-sulfate and other steroids in serum demonstrated lower limits of quantification of 0.5 ng/mL for estrone-3-sulfate. uliege.be Another study reported the development of a highly sensitive and specific online in-tube solid-phase microextraction (IT-SPME) LC-MS/MS method for the simultaneous determination of four sulfated steroid metabolites in saliva, with limits of detection as low as 3.20 pg/mL for 17β-estradiol-3-sulfate. mdpi.com

High-Resolution Mass Spectrometry for Structural Elucidation of Metabolites

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of steroid metabolites. nih.govacs.org HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govacs.org When combined with tandem mass spectrometry (MS/MS), it can provide detailed structural information.

A combination of different MS-based approaches, including HRMS, hydrogen-deuterium exchange MS (HDX-MS), and derivatization techniques, can be used to determine the chemical formula, the number of active hydrogens, and the number of carbonyl groups in a steroid metabolite. nih.govacs.org Furthermore, advanced fragmentation techniques, such as electron-activated dissociation (EAD), can provide diagnostic fragments to distinguish between steroid isomers and isobars, which is often challenging with conventional collision-induced dissociation (CID). sciex.com This capability is crucial for unambiguously identifying new metabolites. acs.org

Application of Stable Isotope Labeling for Tracing Metabolic Pathways

Stable isotope labeling is a powerful technique used to trace the metabolic pathways of steroids. nih.govirisotope.com In this approach, molecules are labeled with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), which are chemically identical to their common counterparts but have a different mass. irisotope.commetsol.com This mass difference allows for their detection and tracking using mass spectrometry. irisotope.commetsol.com

By administering a stable isotope-labeled version of a parent compound, researchers can follow its conversion into various metabolites. nih.gov This helps in identifying previously unknown metabolic pathways and understanding the biotransformation of the compound. nih.gov The use of isotopically labeled internal standards is also a cornerstone of quantitative analysis by LC-MS/MS, as it corrects for variations in sample preparation and instrument response, leading to highly accurate and reliable results. irisotope.com

Immunological Assays (e.g., Radioimmunoassay) in Research Settings

Immunological assays, such as radioimmunoassay (RIA), have historically been used for the measurement of steroid hormones and their conjugates. uni-muenchen.denih.gov RIA is a highly sensitive in vitro technique that measures the concentration of substances, typically antigens like hormones, using antibodies and radiolabeled molecules. wikipedia.org

The principle of RIA involves a competitive binding reaction where a radiolabeled antigen competes with an unlabeled antigen from a sample for a limited number of antibody binding sites. wikipedia.org By measuring the amount of radioactivity, the concentration of the unlabeled antigen in the sample can be determined. wikipedia.org While RIA is very sensitive, it has limitations, including the need for radioactive materials and potential cross-reactivity with structurally similar compounds. uni-muenchen.de In recent years, LC-MS/MS has largely superseded immunoassays in research settings due to its superior specificity and ability to measure multiple analytes simultaneously. nih.gov

Spectroscopic Methods for Structural Analysis and Purity Assessment (excluding basic properties)

Spectroscopic methods play a vital role in the structural analysis and purity assessment of steroid conjugates. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the definitive structural elucidation of these compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of its structure. Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups within the molecule. Ultraviolet (UV) spectroscopy is also employed in the analysis of these compounds. scispace.com

Preclinical and in Vitro Research Paradigms Involving 1,3,5 10 Estratriene 3,17beta Disulfate

Cell Culture Models for Investigating Metabolism and Signaling

Cell culture systems provide a controlled environment to dissect the cellular and molecular mechanisms governing the metabolism of 1,3,5(10)-Estratriene (B72249) 3,17beta-disulfate. These models, typically involving hormone-responsive cancer cell lines or cells from key metabolic organs, are instrumental in studying the enzymatic pathways and signaling cascades influenced by sulfated estrogens.

The biological activity of 1,3,5(10)-Estratriene 3,17beta-disulfate is considered negligible, with a relative binding affinity for the estrogen receptor alpha (ERα) that is less than 0.001% of estradiol (B170435). wikipedia.org However, its significance lies in its potential to be converted back to biologically active estrogens within target cells. Therefore, cell culture models are crucial for understanding the local regulation of estrogen homeostasis. Cell lines such as the human breast cancer cell lines MCF-7 and T-47D, which express estrogen receptors and the necessary metabolic enzymes, are frequently used. frontiersin.orgmdpi.com These models allow researchers to investigate how the conversion of sulfated precursors contributes to the local pool of active estrogens, which can then bind to estrogen receptors and initiate downstream signaling. cusabio.com

These signaling pathways include the classical nuclear-initiated pathway, where estrogen receptors act as ligand-activated transcription factors, and membrane-initiated steroid signaling, which can rapidly activate protein kinase cascades like the PI3K/Akt pathway. cusabio.comnih.govmdpi.com Studies using these cell models can explore how the local regeneration of estradiol from its disulfated form might influence cellular processes such as proliferation, survival, and metabolism. frontiersin.orgharvard.edu

The metabolic balance of this compound is primarily controlled by the opposing actions of sulfotransferases (SULTs), which catalyze its formation, and steroid sulfatase (STS), which hydrolyzes it. Gene expression studies in cell culture models are fundamental to understanding the transcriptional regulation of these key enzymes.

The primary enzyme responsible for estrogen sulfation is estrogen sulfotransferase (SULT1E1). researchgate.netnih.gov Conversely, STS is the enzyme that removes sulfate (B86663) groups, converting inactive estrogen sulfates back into active estrogens. nih.govfrontiersin.org The expression levels of the genes encoding these enzymes (SULT1E1 and STS) can determine the net accumulation or depletion of active estrogens within a cell.

Researchers utilize techniques like quantitative real-time polymerase chain reaction (qRT-PCR) to measure the mRNA levels of SULT1E1 and STS in various cell lines, such as those derived from the endometrium, breast, or liver. frontiersin.orgresearchgate.net These studies have revealed that the expression of these enzymes is tissue-specific and can be dysregulated in hormone-dependent diseases. nih.govfrontiersin.org For instance, investigating the expression of these genes in endometrial cancer cell lines helps to elucidate the role of the "sulfatase pathway" in providing a local supply of estradiol that can fuel tumor growth. frontiersin.org Such studies provide a mechanistic basis for how target tissues can modulate their exposure to active hormones independently of circulating levels.

| Enzyme Family | Key Gene | Primary Function in Estrogen Metabolism |

| Sulfotransferases | SULT1E1 | Catalyzes the sulfation (inactivation) of estradiol. |

| Sulfatases | STS | Catalyzes the hydrolysis (activation) of estrogen sulfates. |

To complement gene expression data, enzymatic activity assays provide direct measurement of the functional capabilities of sulfotransferases and sulfatases within a biological sample. These assays are often performed using preparations of cellular lysates or microsomal fractions, which contain the enzymes of interest.

The synthesis of estradiol sulfates, including the disulfate form, has been demonstrated in vitro using microsome-free extracts from rat liver supplemented with the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Such assays typically involve incubating the cell or tissue preparation with a substrate (e.g., estradiol) and cofactors, and then quantifying the formation of the sulfated product.

Conversely, sulfatase activity is commonly measured by incubating cell lysates or tissue homogenates with a radiolabeled sulfated steroid, such as [³H]-estrone sulfate. mdpi.comoup.com The activity is determined by measuring the rate of conversion to the unconjugated steroid, which can be separated from the sulfated precursor by chromatography. oup.com While many studies focus on the hydrolysis of monosulfates like estrone (B1671321) sulfate, the same principles apply to measuring the hydrolysis of this compound. Comparing the rates of sulfation and desulfation in different cell models provides critical insights into the net metabolic pathways that regulate intracellular estrogen concentrations. bioscientifica.com

As a hydrophilic, doubly charged molecule, this compound cannot freely diffuse across cell membranes. Its movement into and out of cells is mediated by specific membrane transport proteins. In vitro studies using cell lines that overexpress specific transporters are essential for identifying the key players in its disposition.

The transport of sulfated and glucuronidated estrogen conjugates is primarily handled by two major superfamilies of transporters: the Organic Anion Transporting Polypeptides (OATPs, encoded by SLCO genes) for cellular uptake, and the ATP-Binding Cassette (ABC) transporters for cellular efflux. researchgate.netnih.gov

Key Transporter Families for Sulfated Steroids

| Transporter Family | Direction | Key Members | Cellular Location Example |

|---|---|---|---|

| OATP (SLCO) | Uptake | OATP1B1, OATP1B3, OATP2B1 | Basolateral membrane of hepatocytes |

| ABC | Efflux | MRP2, BCRP | Apical membrane of hepatocytes, enterocytes |

Studies have demonstrated that dually conjugated estrogens, such as estradiol-3-sulfate-17β-glucuronide, are substrates for uptake transporters like OATP1B1 and OATP1B3. nih.gov Given its similar physicochemical properties, this compound is also expected to be a substrate for these uptake transporters. Efflux from cells into bile or the intestinal lumen is mediated by ABC transporters, including the Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). nih.govnih.gov Research using transporter-overexpressing cell systems allows for the precise characterization of the kinetics (e.g., Kₘ, Vₘₐₓ) of disulfate transport and helps predict its potential for drug interactions.

Animal Models for Studying In Vivo Metabolic Interconversions

Animal models, primarily rodents, are indispensable for studying the integrated metabolism and disposition of this compound in a whole-organism context. These models allow for the investigation of its pharmacokinetics, tissue distribution, and interconversion with other estrogen metabolites in vivo.

A common experimental paradigm involves the use of ovariectomized (OVX) animals, which have negligible endogenous estrogen production. f1000research.comnih.gov This model allows researchers to administer exogenous estrogens or their metabolites and study their effects and metabolic fate without confounding variables from the estrous cycle. Following administration of estradiol or its sulfated conjugates to these animals, samples of blood, urine, and various tissues can be collected to analyze the profile of metabolites over time. f1000research.comnih.gov

The metabolic fate of estrogens is highly dependent on the enzymatic machinery present in different tissues. Animal models are critical for conducting mechanistic investigations into the tissue-specific synthesis and metabolism of compounds like this compound.

Studies have shown that tissues such as the liver, adipose tissue, and uterus have distinct profiles of SULT, STS, and hydroxysteroid dehydrogenase (HSD) enzymes, leading to unique patterns of local estrogen metabolism. oup.combioscientifica.comuthscsa.edu For example, the liver is a primary site for the sulfation of estrogens, preparing them for excretion. bioscientifica.com In contrast, hormone-dependent tissues like the endometrium or breast can have high sulfatase activity, allowing them to locally generate active estradiol from circulating sulfated precursors. frontiersin.orgoup.com By administering radiolabeled estradiol to animal models, researchers can trace the appearance of various metabolites, including monosulfates and disulfates, in different organs, thereby mapping the pathways of metabolic interconversion throughout the body. bioscientifica.com

Mechanistic pharmacokinetic (PK) and pharmacodynamic (PD) modeling provides a quantitative framework to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of this compound and its related compounds. These non-clinical models are built using data from in vitro and animal studies.

Physiologically based pharmacokinetic (PBPK) models are particularly powerful tools in this context. nih.gov A PBPK model for estradiol has been developed for rats and humans, integrating physiological parameters (e.g., blood flow rates, tissue volumes) with biochemical data (e.g., enzyme kinetics, receptor binding affinity). nih.govresearchgate.net Such models can simulate the concentration-time profiles of estradiol in various tissues. nih.gov

While existing models may not explicitly include the disulfated form, they can be expanded to incorporate the pathways for its formation via sulfotransferases and its clearance via hydrolysis by sulfatases or transport-mediated excretion. Data on enzyme kinetics from in vitro assays and metabolite concentrations from animal studies would be used to parameterize and validate these expanded models. This modeling approach can help predict how alterations in enzyme or transporter function (due to genetics or drug interactions) might impact the dynamic balance between estradiol and its disulfated metabolite in different tissues.

Co-culture Systems and Complex Biological Models

Preclinical and in vitro research on this compound has utilized a variety of model systems to elucidate its biological activity and potential therapeutic applications. While direct studies employing co-culture systems and complex biological models specifically for this disulfated compound are not extensively detailed in publicly available literature, the principles of these advanced models are critical for understanding its role within a simulated tissue microenvironment. These systems are invaluable for investigating the interplay between different cell types in hormone-dependent pathologies.

Co-culture systems involve the simultaneous cultivation of two or more distinct cell types, allowing for the study of intercellular communication and the reciprocal influence of cells on one another's behavior. In the context of estrogen research, a common application of co-culture models is to investigate the dialogue between cancer cells and stromal cells, such as fibroblasts or adipocytes, which are known to significantly impact tumor progression.

Complex biological models, such as three-dimensional (3D) spheroids or organoids, offer a more physiologically relevant environment compared to traditional two-dimensional (2D) cell cultures. These models better replicate the architectural and functional complexity of native tissues, providing a more accurate platform to study cellular responses to compounds like this compound.

The "sulfatase pathway" is a key area of investigation where these models are particularly relevant. nih.govfrontiersin.org This pathway involves the conversion of inactive sulfated estrogens, such as estrone-3-sulfate, into biologically active estrogens like 17β-estradiol by the enzyme steroid sulfatase (STS). nih.gov Conversely, estrogen sulfotransferase (SULT1E1) inactivates estrogens by sulfating them. nih.gov The balance between STS and SULT1E1 activity is crucial in determining the local concentration of active estrogens, which can drive the proliferation of hormone-dependent cancer cells. nih.govnih.gov

In a hypothetical co-culture system investigating a hormone-dependent cancer, cancer cells could be cultured with stromal cells. The introduction of this compound to this system would allow researchers to observe its uptake and metabolism. The conversion of the disulfated compound back to a biologically active form by STS present in either the cancer or stromal cells could lead to the stimulation of cancer cell proliferation.

The following table outlines a conceptual framework for how this compound might be investigated in a co-culture model of breast cancer:

| Parameter | Description | Expected Outcome with this compound |

| Cell Types | MCF-7 (estrogen receptor-positive breast cancer cells) and Hs578Bst (normal breast stromal cells) | Stromal cells may express higher levels of steroid sulfatase (STS), leading to the conversion of the inactive disulfate to active estradiol. |

| Endpoint | Proliferation of MCF-7 cells | Increased proliferation of MCF-7 cells in the presence of stromal cells and the disulfated compound compared to MCF-7 cells alone. |

| Mechanism | Measurement of estradiol levels in the culture medium | Detection of increased estradiol concentrations in the co-culture system, indicating the enzymatic activity of STS. |

| Gene Expression | Analysis of estrogen-responsive genes in MCF-7 cells (e.g., pS2, GREB1) | Upregulation of estrogen-responsive genes in MCF-7 cells when co-cultured with stromal cells and treated with the disulfated compound. |

Complex 3D models, such as tumor spheroids, can provide further insights into the effects of this compound on tumor morphology and cell viability. In these models, the spatial organization of cells more closely resembles that of an in vivo tumor, with gradients of nutrients, oxygen, and metabolites.

A theoretical study using a 3D spheroid model could involve the following:

| Model System | Objective | Potential Findings |

| MCF-7 Spheroids | To assess the impact of this compound on the growth and viability of a 3D tumor model. | The compound may have limited effect on its own. |

| MCF-7 and Stromal Cell Co-culture Spheroids | To investigate the influence of the tumor microenvironment on the activity of this compound. | Increased spheroid growth and a higher proportion of proliferating cells due to the local conversion of the disulfate to active estrogen by stromal STS. |

Theoretical Frameworks and Computational Studies

Molecular Docking and Dynamics Simulations of Estratriene Sulfate-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scirp.org This is particularly useful for understanding how 1,3,5(10)-Estratriene (B72249) 3,17beta-disulfate might interact with the active sites of enzymes involved in its metabolism, such as steroid sulfatase (STS) and sulfotransferases (SULTs). nih.govresearchgate.net Docking studies can reveal key amino acid residues involved in binding and help to elucidate the substrate specificity of these enzymes. For instance, by docking estratriene disulfate into the crystal structure of STS, researchers can predict the binding mode and estimate the binding affinity, providing insights into the catalytic mechanism of desulfation. scirp.orgresearchgate.net

Molecular dynamics (MD) simulations build upon docking studies by providing a dynamic view of the ligand-enzyme complex over time. youtube.com These simulations can reveal conformational changes in both the steroid and the enzyme upon binding, the stability of the complex, and the role of solvent molecules in the interaction. unilim.frmdpi.comajchem-a.com For 1,3,5(10)-Estratriene 3,17beta-disulfate, MD simulations can help to understand how the two sulfate (B86663) groups influence its orientation within the active site and how this affects the efficiency of enzymatic reactions. nih.gov

Interactive Table: Key Parameters in Molecular Docking and Dynamics Simulations.

| Parameter | Description | Relevance to Estratriene Disulfate-Enzyme Interactions |

| Binding Affinity (kcal/mol) | The strength of the binding interaction between the ligand and the enzyme. | Predicts the likelihood of this compound binding to a particular enzyme. |

| Docking Score | A numerical value that ranks the best-docked poses of a ligand. | Helps to identify the most probable binding orientation of the steroid within the enzyme's active site. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | In MD simulations, a stable RMSD over time suggests a stable binding complex. ajchem-a.com |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom. | Crucial for the specific recognition and binding of the sulfate groups of the steroid to the enzyme. |

| Van der Waals Interactions | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the steroid-enzyme complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfate Esters

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. kg.ac.rs For sulfate esters like this compound, QSAR can be used to predict their inhibitory potency against enzymes like STS or their affinity for various receptors. researchgate.netdrugdesign.org These models are built by correlating various molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters) of a series of related compounds with their experimentally determined biological activities. mdpi.comnih.gov

The development of a QSAR model for estratriene derivatives could help in designing new compounds with enhanced or reduced biological activity. nih.govacs.org For example, by identifying the key structural features that contribute to high binding affinity for a particular enzyme, researchers can design more potent and specific inhibitors or substrates. semanticscholar.org

Interactive Table: Common Descriptors Used in QSAR Modeling of Steroid Sulfates.

| Descriptor Type | Example Descriptor | Description | Relevance to Estratriene Disulfate |

| Electronic | Partial Atomic Charges | Describes the distribution of electrons within the molecule. | Influences electrostatic interactions with enzyme active sites. |

| Steric | Molecular Volume | Represents the three-dimensional size of the molecule. | Affects how the steroid fits into the binding pocket of an enzyme. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. | Important for membrane permeability and interaction with hydrophobic pockets in enzymes. |

| Topological | Connectivity Indices | Numerical descriptors of the molecular structure. | Can be correlated with various biological activities. |

Computational Prediction of Metabolic Fates and Intermediates

Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the resulting metabolites. mdpi.comnih.govnih.gov For this compound, these tools can predict its susceptibility to various metabolic enzymes, such as cytochrome P450s (CYPs) and sulfotransferases. nih.gov By analyzing the chemical structure of the steroid, these programs can identify atoms or functional groups that are likely to be modified by metabolic reactions like hydroxylation, oxidation, or further sulfation. nih.gov

These predictions are often based on databases of known metabolic transformations or on quantum mechanical calculations that determine the reactivity of different parts of the molecule. mdpi.comnih.gov Such in silico predictions can guide experimental metabolic studies by highlighting potential metabolites to look for, thus saving time and resources. nih.gov

Systems Biology Approaches to Steroid Sulfation Networks

Systems biology aims to understand the complex interactions within biological systems as a whole. researchgate.net In the context of steroid metabolism, a systems biology approach can be used to model the entire network of steroid sulfation and desulfation pathways. scispace.combirmingham.ac.ukbioscientifica.com This involves integrating data from genomics, proteomics, and metabolomics to create a comprehensive model of how steroids like this compound are synthesized, metabolized, and exert their biological effects. endocrinology.orgnih.govnih.gov

Future Directions in Academic Research of 1,3,5 10 Estratriene 3,17beta Disulfate

Elucidation of Novel Enzymatic Pathways and Regulators

The process of steroid sulfation is governed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from a universal donor molecule, 3'-phospho-adenosine-5'-phosphosulfate (PAPS). nih.gov The reverse reaction, desulfation, is catalyzed by sulfatases, such as the ubiquitously expressed steroid sulfatase (STS). bioscientifica.com While these enzyme families are well-known, the specific pathways leading to the formation of a disulfated steroid like 1,3,5(10)-estratriene (B72249) 3,17beta-disulfate are not fully characterized.

Future research will likely focus on identifying the specific sulfotransferases capable of adding a second sulfate (B86663) group to a monosulfated steroid. This "second sulfation step" could represent a further layer of regulation or a definitive inactivation step toward excretion. bioscientifica.com Investigations may reveal novel SULT isoforms or splice variants with unique substrate specificities for monosulfated estrogens. Furthermore, the regulation of these enzymatic pathways is a critical area of inquiry. Research into factors that up- or down-regulate the expression and activity of the enzymes involved in both sulfation and desulfation will provide significant insights into how the levels of disulfated steroids are controlled within specific tissues. nih.govbioscientifica.com Studies have already begun to explore how STS expression can be upregulated in certain disease states, such as castration-resistant prostate cancer, and how this alters cellular metabolism. mdpi.com Understanding the upstream regulators—transcription factors, signaling molecules, and microRNAs—that govern these enzymes will be key to deciphering the role of disulfated steroids in health and disease.

Discovery of Undiscovered Transport Mechanisms for Disulfated Steroids

Due to their hydrophilic nature and net negative charge, sulfated steroids cannot freely diffuse across cell membranes and require active transport proteins. nih.govbioscientifica.com Cellular influx and efflux are primarily managed by transporters from two major superfamilies: solute carrier (SLC) transporters and ATP-binding cassette (ABC) transporters. nih.gov The SLCO (formerly OATP) and SLC22A (containing OATs) families are particularly important for the influx of monosulfated steroids. nih.govoup.com

However, double sulfation appears to significantly alter a steroid's affinity for these transporters. For instance, while estradiol-3-sulfate (B1217152) and estradiol-17-sulfate are substrates for the sodium-dependent organic anion transporter SOAT (SLC10A6), estradiol-3,17-disulfate is not. bioscientifica.comnih.gov This critical finding suggests that distinct, currently undiscovered transport mechanisms must exist for disulfated steroids. A major direction for future research is the identification and characterization of these specific transporters. This will involve screening known transporter families for activity with disulfated substrates and employing proteomic and genomic approaches to identify novel candidates in tissues where disulfated steroids are found. Pinpointing these transporters is essential, as their tissue-specific expression would ultimately determine which cells are exposed to and can metabolize these compounds. nih.gov

Advanced Imaging Techniques for Spatiotemporal Mapping of Disulfate Metabolism

Understanding the physiological role of 1,3,5(10)-estratriene 3,17beta-disulfate requires knowledge of where and when it is synthesized and metabolized. Conventional analytical methods, while sensitive, typically require tissue homogenization, which results in a loss of spatial information. mdpi.com